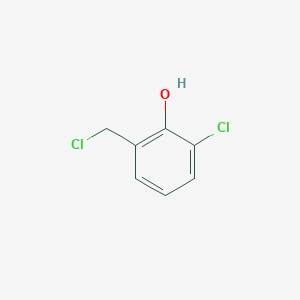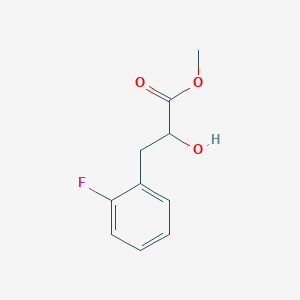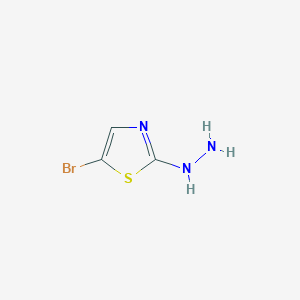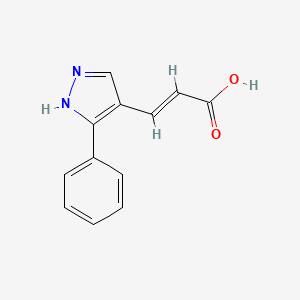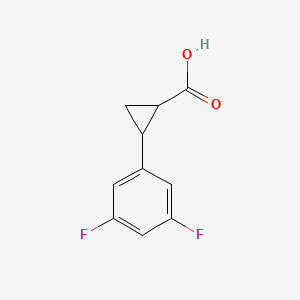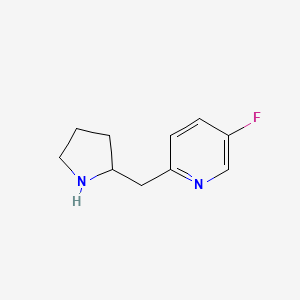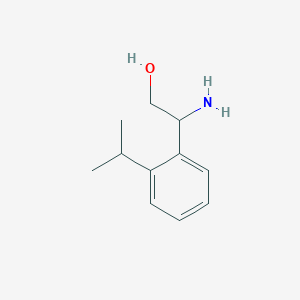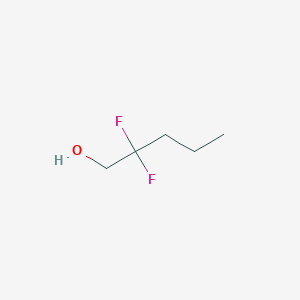
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A catalyst such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: The major products include substituted pyrrolidines with different functional groups replacing the bromine atom.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is 1-methylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing the ethyl group to form a bond with the nucleophile. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but is attached to a dioxolane ring instead of a pyrrolidine ring.
3-(2-Bromoethyl)indole: This compound has a bromoethyl group attached to an indole ring.
Uniqueness
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2803862-52-2 |
|---|---|
Molekularformel |
C7H15Br2N |
Molekulargewicht |
273.01 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-5-3-7(6-9)2-4-8;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
ALFOXVRTILWVSD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


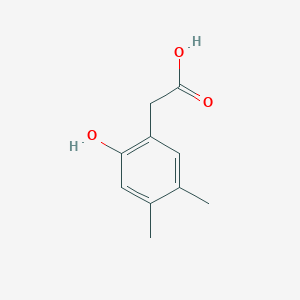

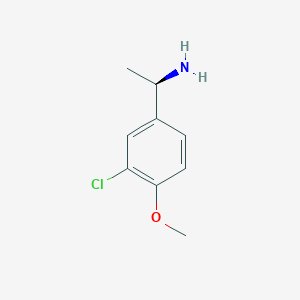
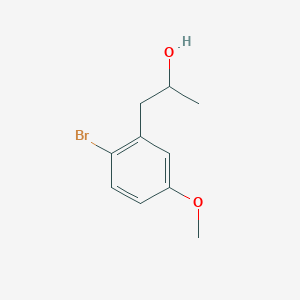
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
